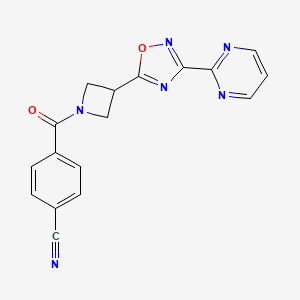
4-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C17H12N6O2 and its molecular weight is 332.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be broken down as follows:
- Core Structure : The compound features a pyrimidine ring fused with a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities.
- Functional Groups : The presence of azetidine and benzonitrile groups enhances its pharmacological profile.
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₁₃N₅O₂ |
| Molecular Weight | 273.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various strains of bacteria and fungi. A study demonstrated that certain oxadiazole derivatives showed potent activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . The activity is attributed to their ability to disrupt cellular processes in pathogens.
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Oxadiazoles are known to influence cell proliferation and apoptosis pathways. In vitro studies have shown that related compounds can induce cytotoxicity in cancer cell lines while exhibiting minimal toxicity to normal cells .
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit key enzymes involved in metabolic pathways of pathogens.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication processes.
- Receptor Modulation : Certain derivatives have been identified as agonists for specific receptors involved in metabolic regulation, such as the G-protein bile acid receptor 1 (GPBAR1), which is linked to metabolic disorders .
Case Study 1: Antitubercular Activity
A series of synthesized oxadiazole derivatives were evaluated for their antitubercular properties against Mycobacterium tuberculosis. Among the tested compounds, several exhibited significant activity with IC90 values indicating effective inhibition at low concentrations. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Case Study 2: Cytotoxicity Testing
Compounds similar to the target molecule were subjected to cytotoxicity assays using human cell lines such as HEK-293 and A549. Results indicated that most compounds did not significantly affect cell viability at therapeutic concentrations, suggesting a favorable safety profile for further development .
Propiedades
IUPAC Name |
4-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O2/c18-8-11-2-4-12(5-3-11)17(24)23-9-13(10-23)16-21-15(22-25-16)14-19-6-1-7-20-14/h1-7,13H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXRMYOVKSWTNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C#N)C3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














